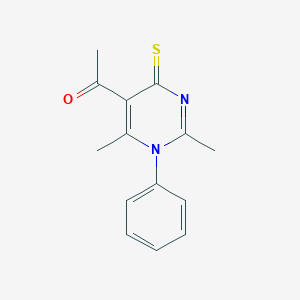![molecular formula C19H21NO2S B493814 2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B493814.png)
2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole moiety linked to a tert-butylphenyl ether group via a sulfanyl ethyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate aldehydes, ketones, or acids to form the benzoxazole ring . The sulfanyl ethyl chain is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with an alkyl halide. The final step involves the etherification of the benzoxazole derivative with 4-tert-butylphenol under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or ionic liquids can be employed to enhance reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxazole ring can be reduced under specific conditions to form benzoxazoline derivatives.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted benzoxazole derivatives.
科学的研究の応用
2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfanyl ethyl chain and tert-butylphenyl ether group contribute to the compound’s overall stability and bioavailability .
類似化合物との比較
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl phenyl ether
- 2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl 4-methylphenyl ether
- 2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl 4-chlorophenyl ether
Uniqueness
2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
特性
分子式 |
C19H21NO2S |
|---|---|
分子量 |
327.4g/mol |
IUPAC名 |
2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H21NO2S/c1-19(2,3)14-8-10-15(11-9-14)21-12-13-23-18-20-16-6-4-5-7-17(16)22-18/h4-11H,12-13H2,1-3H3 |
InChIキー |
KNOUYDASFHNUAW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3O2 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B493753.png)

